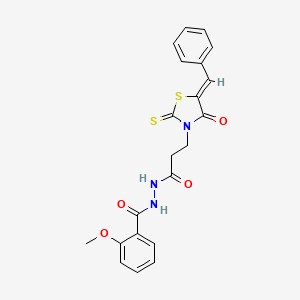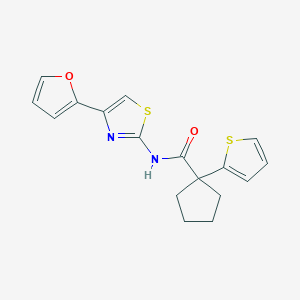
2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-substituted derivatives of acetamide, including structures related to the compound , typically involves the reaction of benzenesulfonyl chloride with aminopiperidine under controlled conditions, followed by substitution reactions to introduce various functional groups. These synthetic routes provide a broad range of biologically active compounds (Khalid et al., 2014). Similar synthetic strategies are observed in the preparation of related compounds, indicating a versatile approach to modifying the chemical structure for potential biological activity (Kumar et al., 2004).
Molecular Structure Analysis
X-ray crystallography studies provide insight into the molecular structure of related compounds, revealing the preferred conformations and geometric arrangements around key functional groups. The structure of one such compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was investigated, showing a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom, which is comparable to the expected structure of our compound of interest (Girish et al., 2008).
Chemical Reactions and Properties
The reactivity of compounds containing sulfonyl and acetamide groups towards various chemical agents provides insights into their chemical properties. For instance, reactions with sulfonyl azides under base-controlled conditions have been explored to yield a mixture of triazole derivatives, demonstrating the versatility of sulfonyl groups in chemical synthesis (Silaichev et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility and melting point, of compounds like 2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, are closely related to their structural characteristics. Although specific data on this compound were not found, related studies on similar compounds offer insights into how functional groups like sulfonyl and acetamide influence these properties.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, acidity, and basicity of the functional groups, are pivotal for understanding the compound's behavior in biological systems and chemical reactions. Research on related sulfonamide and acetamide derivatives provides a foundation for predicting the reactivity and interactions of our compound of interest, highlighting the impact of the sulfonyl and acetamide groups on its chemical behavior (Golub & Becker, 2015).
Scientific Research Applications
Antibacterial Potential
Acetamide derivatives, including compounds structurally related to 2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, have shown notable antibacterial properties. A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, finding that these compounds, particularly one with a 2-methylphenyl group, were effective growth inhibitors of various bacterial strains including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).
Enzyme Inhibitory Activities
Another significant application of these compounds is in enzyme inhibition. For instance, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were synthesized and evaluated for their potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One compound in particular demonstrated notable activity against these enzymes, with IC50 values indicating moderate potency (Virk et al., 2018).
Synthesis of Haptens for Antibody Production
In bioconjugate chemistry, compounds similar to 2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide have been used in the synthesis of haptens. These haptens, when conjugated to proteins, can be used to produce antibodies against various substances, including organophosphate pesticides (ten Hoeve et al., 1997).
Antibacterial and Anti-enzymatic Potential
Furthermore, a series of N-substituted derivatives of these compounds has been explored for their antibacterial and anti-enzymatic potential. These studies also considered hemolytic activity, indicating the cytotoxic behavior of these molecules (Nafeesa et al., 2017).
Beta(3) Agonists
Another intriguing application is in the field of medicinal chemistry, where variants of these compounds have been shown to be potent full agonists at the beta(3)-adrenergic receptor. Such compounds have potential therapeutic applications in treating various conditions (Hu et al., 2001).
properties
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O6S2/c1-17-15(19)10-25(20,21)11-5-7-18(8-6-11)26(22,23)12-3-4-14(24-2)13(16)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPOEQVCKUVHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)


![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)

![Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate](/img/structure/B2497633.png)
![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)

![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)
![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)
![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)
